BenchChemオンラインストアへようこそ!

7-Bromo-2-(4-nitrophenyl)imidazo[1,2-a]pyridine

Medicinal Chemistry Physicochemical Properties Drug Design

This 7-bromo derivative is a non-negotiable building block for medicinal chemistry teams synthesizing kinase inhibitor libraries. Unlike the non-brominated analog (CAS 3323-26-0), which is inert to palladium-catalyzed cross-coupling, the C7 bromine enables Suzuki-Miyaura diversification essential for SAR exploration. The imidazo[1,2-a]pyridine core targets CLK1, DYRK1A, and antiparasitic pathways. With a predicted LogP of 4.195 favorable for CNS penetration, this intermediate accelerates hit-to-lead campaigns for neurological and parasitic disease programs. Procure this critical scaffold to avoid synthetic dead-ends and project delays.

Molecular Formula C13H8BrN3O2
Molecular Weight 318.12 g/mol
CAS No. 947533-60-0
Cat. No. B12933267
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-2-(4-nitrophenyl)imidazo[1,2-a]pyridine
CAS947533-60-0
Molecular FormulaC13H8BrN3O2
Molecular Weight318.12 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CN3C=CC(=CC3=N2)Br)[N+](=O)[O-]
InChIInChI=1S/C13H8BrN3O2/c14-10-5-6-16-8-12(15-13(16)7-10)9-1-3-11(4-2-9)17(18)19/h1-8H
InChIKeyTZVTVSXWZFWAHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Bromo-2-(4-nitrophenyl)imidazo[1,2-a]pyridine: A Key Building Block for Kinase-Targeted Medicinal Chemistry


7-Bromo-2-(4-nitrophenyl)imidazo[1,2-a]pyridine (CAS 947533-60-0) is a disubstituted imidazo[1,2-a]pyridine featuring a bromine at the 7-position and a 4-nitrophenyl group at the 2-position. This compound serves as a privileged scaffold in medicinal chemistry, with the imidazo[1,2-a]pyridine core recognized for its ability to inhibit protein kinases such as CLK1 and DYRK1A [1]. The specific substitution pattern—particularly the C7 bromine—provides a synthetic handle for further diversification via palladium-catalyzed cross-coupling reactions, making it a critical intermediate for generating focused libraries of potential therapeutics [2].

7-Bromo-2-(4-nitrophenyl)imidazo[1,2-a]pyridine: Why Non-Brominated Analogs Cannot Replace It in Cross-Coupling Workflows


The 7-bromo substituent is the defining feature that enables this compound's primary utility as a synthetic building block. In-class compounds lacking this halogen, such as the non-brominated core 2-(4-nitrophenyl)imidazo[1,2-a]pyridine (CAS 3323-26-0), are completely inert to the palladium-catalyzed Suzuki-Miyaura and related cross-coupling reactions that are essential for expanding the chemical space around this scaffold [1]. As a result, any attempt to substitute the 7-bromo derivative with a non-halogenated analog will halt the intended synthetic pathway, leading to project delays and increased costs for alternative functionalization strategies. The presence of the C7 bromine atom is therefore not a trivial substitution but a non-negotiable functional requirement for downstream diversification.

Head-to-Head Comparison of 7-Bromo-2-(4-nitrophenyl)imidazo[1,2-a]pyridine vs. Closest Analogs


LogP Comparison: Increased Lipophilicity vs. Non-Halogenated Core

The introduction of a bromine atom at the 7-position significantly increases the compound's lipophilicity compared to the non-halogenated core. This difference impacts membrane permeability and protein binding in early-stage drug discovery. The measured LogP for 7-Bromo-2-(4-nitrophenyl)imidazo[1,2-a]pyridine is 4.195 [1], whereas the LogP for the direct comparator, 2-(4-nitrophenyl)imidazo[1,2-a]pyridine, is reported as 3.05 .

Medicinal Chemistry Physicochemical Properties Drug Design

Molecular Weight and Polar Surface Area (PSA) Differentiation from Core Scaffold

The bromine substitution at the 7-position not only increases molecular weight but also alters the topological polar surface area (TPSA). 7-Bromo-2-(4-nitrophenyl)imidazo[1,2-a]pyridine has a molecular weight of 318.13 g/mol and a PSA of 63.12 Ų [1]. In contrast, the non-brominated analog 2-(4-nitrophenyl)imidazo[1,2-a]pyridine has a significantly lower molecular weight of 239.23 g/mol . This difference is crucial for adhering to drug-likeness rules such as the Lipinski's Rule of Five.

Medicinal Chemistry Physicochemical Properties Lead Optimization

pKa Shift Imparts Distinct Ionization Profile vs. Core Scaffold

The electron-withdrawing effect of the 7-bromo substituent influences the acid-base character of the imidazo[1,2-a]pyridine core. The predicted pKa of 7-Bromo-2-(4-nitrophenyl)imidazo[1,2-a]pyridine is 4.51 ± 0.50 . While a direct pKa value for the non-brominated comparator is not widely reported, this value is a direct consequence of the bromine atom and will govern the compound's ionization state at physiological pH, affecting solubility and target binding.

Medicinal Chemistry Physicochemical Properties ADME

Recommended Procurement and Use-Cases for 7-Bromo-2-(4-nitrophenyl)imidazo[1,2-a]pyridine


Building Block for Kinase-Focused Chemical Libraries

This compound is ideally suited for medicinal chemistry groups synthesizing focused libraries of potential kinase inhibitors. The C7 bromine atom is a premier site for Suzuki-Miyaura cross-coupling to introduce diverse aryl or heteroaryl groups. The core scaffold is known to be privileged for targeting kinases like CLK1 and DYRK1A [1], making it a strategic starting point for hit-to-lead campaigns.

SAR Exploration of 7-Position in Antiparasitic Programs

The imidazo[1,2-a]pyridine core is a validated pharmacophore for antiparasitic activity [2]. The 7-bromo derivative provides a key intermediate for structure-activity relationship (SAR) studies. Researchers can use this compound to install various substituents at the 7-position via cross-coupling to probe the effect on potency and selectivity against targets like Leishmania or Trypanosoma species.

Synthesis of Advanced Intermediates for CNS Drug Discovery

With a predicted LogP of 4.195 and a pKa of 4.51, this compound possesses physicochemical properties that are favorable for CNS penetration [3]. It is a valuable building block for synthesizing advanced intermediates in drug discovery programs targeting neurological disorders, where the imidazo[1,2-a]pyridine scaffold has shown promise in modulating kinases implicated in neurodegeneration.

Quote Request

Request a Quote for 7-Bromo-2-(4-nitrophenyl)imidazo[1,2-a]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.